2-氨基-5-苯基噻吩-3-羧酸

描述

Synthesis Analysis

The synthesis of 2-Amino-5-phenyl-thiophene-3-carboxylic acid derivatives involves various strategies, including acylation, alkylation, and reactions with different organic reagents to obtain compounds with significant anti-tubercular activity (Lu et al., 2011). These synthetic routes have provided a series of compounds that exhibit moderate to high activity against both Mycobacterium tuberculosis and drug-resistant strains, highlighting the compound's versatility as a template for anti-TB drug development.

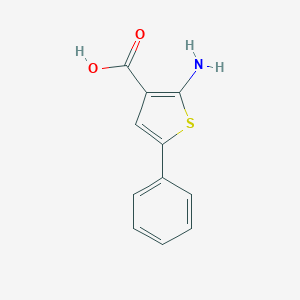

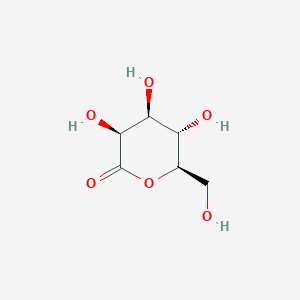

Molecular Structure Analysis

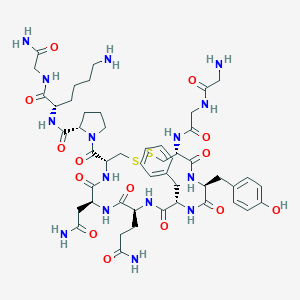

The molecular structure of 2-Amino-5-phenyl-thiophene-3-carboxylic acid derivatives plays a crucial role in their biological activity. Molecular docking simulations, for example, have been used to predict the probable binding mode of these compounds within the active site of target enzymes, such as mtFabH, involved in the biosynthetic pathway of Mycobacterium tuberculosis. This structural analysis assists in understanding the interaction patterns and the structure-activity relationship, guiding the design of more potent derivatives (Lu et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 2-Amino-5-phenyl-thiophene-3-carboxylic acid derivatives is highlighted by their ability to undergo various chemical reactions, leading to the synthesis of novel compounds with enhanced biological activities. These reactions include the formation of Schiff bases, which have shown significant antimicrobial activity (Puthran et al., 2019), and the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides with antinociceptive activity (Shipilovskikh et al., 2020).

科学研究应用

抗菌和抗真菌特性:一些噻吩衍生物,如Mabkhot等人(2017年)研究中合成的化合物,显示出有希望的抗菌和抗真菌活性。这些化合物对大肠杆菌等细菌菌株和某些真菌表现出显著活性,表明在开发新的抗微生物药物方面具有潜力 [Mabkhot et al., 2017]。

抗结核活性:Lu等人(2011年)合成了2-氨基-5-苯基噻吩-3-羧酸衍生物,并对其进行了抗结核活性评价。该系列中的一些化合物抑制了结核分枝杆菌的生长,表明在抗结核药物开发中具有潜力 [Lu et al., 2011]。

镇痛活性:Shipilovskikh等人(2020年)研究了从噻吩-3-羧酸衍生的化合物的镇痛特性。这表明它们在疼痛管理疗法中的潜在用途 [Shipilovskikh et al., 2020]。

免疫抑制特性:Axton等人(1992年)的研究合成了从噻吩-2-羧酸衍生的化合物,显示出免疫抑制活性,这在开发治疗自身免疫疾病的药物方面可能具有重要意义 [Axton et al., 1992]。

肽合成中的应用:El Dine等人(2015年)开发了一种使用噻吩衍生物作为催化剂进行直接酰胺键合成的方法。这种方法可以应用于各种底物,包括N-Boc保护的氨基酸,暗示了它在肽合成中的实用性 [El Dine et al., 2015]。

抗微生物活性:Prasad等人(2017年)合成的新型2-氨基噻吩衍生物表现出抗微生物活性,突显了这些化合物在开发新的抗微生物药物方面的潜力 [Prasad et al., 2017]。

抗炎和抗氧化特性:噻吩-2-羧酸衍生物被发现具有显著的抗炎和抗氧化特性,如Shanmuganathan等人(2017年)报道。这表明它们在治疗炎症性疾病中的潜力 [Shanmuganathan et al., 2017]。

安全和危害

The compound is identified as harmful by inhalation, in contact with skin, and if swallowed .

Relevant Papers

Relevant papers related to “2-Amino-5-phenyl-thiophene-3-carboxylic acid” include studies on its related compounds for anti-tubercular activity . More detailed information can be found in these papers.

属性

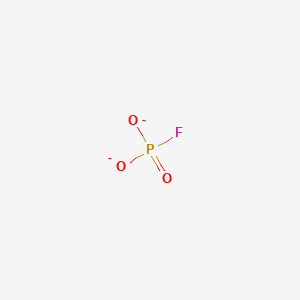

IUPAC Name |

2-amino-5-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMQLBVCCAMZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352376 | |

| Record name | 2-Amino-5-phenyl-thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-phenyl-thiophene-3-carboxylic acid | |

CAS RN |

14770-84-4 | |

| Record name | 2-Amino-5-phenyl-thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)

![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)